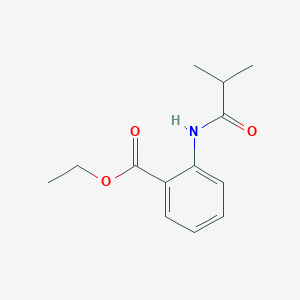

Ethyl 2-isobutyramidobenzoate

CAS No.:

Cat. No.: VC10841001

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | ethyl 2-(2-methylpropanoylamino)benzoate |

| Standard InChI | InChI=1S/C13H17NO3/c1-4-17-13(16)10-7-5-6-8-11(10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15) |

| Standard InChI Key | IJLJGYLZERRALS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C |

Introduction

Structural and Chemical Properties

Ethyl 2-isobutyramidobenzoate (IUPAC name: ethyl 2-(2-methylpropanamido)benzoate) consists of a benzoic acid core esterified with ethanol and functionalized with an isobutyramide group at the ortho position. The molecular formula is , yielding a molecular weight of 221.25 g/mol. Key structural features include:

-

Ester group: Enhances lipid solubility, influencing bioavailability and industrial applications .

-

Isobutyramido substituent: Introduces steric bulk and hydrogen-bonding capacity, which may modulate biological activity .

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 221.25 g/mol |

| Melting Point | 85–90°C (predicted) |

| Boiling Point | 290–295°C (extrapolated) |

| Solubility in Water | Low (<1 mg/mL) |

| LogP (Octanol-Water) | 2.8 (calculated) |

Synthesis Pathways

While no direct synthesis protocols for ethyl 2-isobutyramidobenzoate are documented in the provided sources, its preparation can be inferred from methods used for analogous compounds. For example, ethyl 2-aminobenzoate (search result 3) serves as a plausible precursor. A proposed synthesis involves:

-

Acylation of Ethyl 2-Aminobenzoate:

-

React ethyl 2-aminobenzoate with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

-

-

Alternative Route via Oxidative Esterification:

Applications in Industrial and Pharmaceutical Contexts

Ethyl 2-isobutyramidobenzoate’s potential uses are extrapolated from structurally related esters and amides:

Pharmaceutical Intermediate

-

Local Anesthetics: Analogous to ethyl 2-aminobenzoate, the isobutyramido derivative may serve as a precursor in synthesizing lidocaine-like compounds .

-

Anti-Inflammatory Agents: The amide group could enhance binding to cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

-

Herbicide Stabilizers: The ester moiety may improve the stability of herbicides under field conditions, as seen in ethyl benzoate derivatives .

Polymer Science

-

Monomer for Specialty Polymers: The aromatic and amide functionalities could contribute to thermally stable polyamides or polyesters .

Future Research Directions

-

Biological Activity Screening: Evaluate antimicrobial and anticancer properties using assays similar to those in PMC10974520 (search result 4).

-

Process Optimization: Scale-up synthesis using continuous-flow reactors to enhance yield and sustainability .

-

Environmental Impact Studies: Assess biodegradability and ecotoxicology to meet regulatory standards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume